Cas no 2229273-02-1 (4-(azetidin-3-yl)-1,2,3-thiadiazole)

4-(Azetidin-3-yl)-1,2,3-thiadiazole is a heterocyclic compound featuring a fused azetidine and thiadiazole ring system. Its unique structure combines the rigidity of the azetidine moiety with the electron-rich properties of the thiadiazole ring, making it a valuable intermediate in medicinal chemistry and agrochemical research. The compound’s reactivity and stability are advantageous for synthesizing derivatives with potential biological activity, particularly in the development of enzyme inhibitors or antimicrobial agents. Its compact, polar framework also enhances solubility, facilitating further functionalization. This scaffold is of interest for exploring structure-activity relationships in drug discovery and material science applications.
4-(azetidin-3-yl)-1,2,3-thiadiazole structure
2229273-02-1 structure
Product name:4-(azetidin-3-yl)-1,2,3-thiadiazole
CAS No:2229273-02-1
MF:C5H7N3S
Molecular Weight:141.194178819656
CID:5967290
PubChem ID:165867388

4-(azetidin-3-yl)-1,2,3-thiadiazole 化学的及び物理的性質

名前と識別子

    • 4-(azetidin-3-yl)-1,2,3-thiadiazole
    • 2229273-02-1
    • EN300-1783871
    • インチ: 1S/C5H7N3S/c1-4(2-6-1)5-3-9-8-7-5/h3-4,6H,1-2H2
    • InChIKey: IDJMXIOYMBKUFK-UHFFFAOYSA-N
    • SMILES: S1C=C(C2CNC2)N=N1

計算された属性

  • 精确分子量: 141.03606841g/mol
  • 同位素质量: 141.03606841g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 104
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 66Ų

4-(azetidin-3-yl)-1,2,3-thiadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1783871-5.0g
4-(azetidin-3-yl)-1,2,3-thiadiazole
2229273-02-1
5g
$4349.0 2023-05-26
Enamine
EN300-1783871-5g
4-(azetidin-3-yl)-1,2,3-thiadiazole
2229273-02-1
5g
$4349.0 2023-09-19
Enamine
EN300-1783871-0.5g
4-(azetidin-3-yl)-1,2,3-thiadiazole
2229273-02-1
0.5g
$1440.0 2023-09-19
Enamine
EN300-1783871-10.0g
4-(azetidin-3-yl)-1,2,3-thiadiazole
2229273-02-1
10g
$6450.0 2023-05-26
Enamine
EN300-1783871-0.25g
4-(azetidin-3-yl)-1,2,3-thiadiazole
2229273-02-1
0.25g
$1381.0 2023-09-19
Enamine
EN300-1783871-2.5g
4-(azetidin-3-yl)-1,2,3-thiadiazole
2229273-02-1
2.5g
$2940.0 2023-09-19
Enamine
EN300-1783871-1g
4-(azetidin-3-yl)-1,2,3-thiadiazole
2229273-02-1
1g
$1500.0 2023-09-19
Enamine
EN300-1783871-0.1g
4-(azetidin-3-yl)-1,2,3-thiadiazole
2229273-02-1
0.1g
$1320.0 2023-09-19
Enamine
EN300-1783871-0.05g
4-(azetidin-3-yl)-1,2,3-thiadiazole
2229273-02-1
0.05g
$1261.0 2023-09-19
Enamine
EN300-1783871-1.0g
4-(azetidin-3-yl)-1,2,3-thiadiazole
2229273-02-1
1g
$1500.0 2023-05-26

4-(azetidin-3-yl)-1,2,3-thiadiazole 関連文献

4-(azetidin-3-yl)-1,2,3-thiadiazoleに関する追加情報

4-(Azetidin-3-Yl)-1,2,3-Thiadiazole: A Comprehensive Overview

The compound 4-(azetidin-3-yl)-1,2,3-thiadiazole, identified by the CAS number CAS No 2229273-02-1, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This article delves into the structure, synthesis, properties, and recent advancements related to this compound.

At its core, 4-(azetidin-3-yl)-1,2,3-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring fused with an azetidine moiety. The thiadiazole ring is a five-membered structure containing sulfur and nitrogen atoms, while the azetidine ring is a four-membered saturated ring with one nitrogen atom. This combination imparts the compound with distinct electronic and steric properties that make it suitable for various applications.

Recent studies have highlighted the potential of 4-(azetidin-3-yl)-1,2,3-thiadiazole in drug discovery and material science. Researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with cancer progression.

In terms of synthesis, several methods have been developed to synthesize 4-(azetidin-3-yl)-1,2,3-thiadiazole. One common approach involves the reaction of an appropriate azetidine derivative with a thiadiazole precursor under specific conditions. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product.

The physical and chemical properties of CAS No 2229273-02-1 are crucial for its practical applications. The compound is typically a crystalline solid with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and THF makes it amenable to various synthetic transformations.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4-(azetidin-3-yl)-1,2,3-thiadiazole. Density functional theory (DFT) calculations have revealed that the compound exhibits significant conjugation within its heterocyclic framework, which enhances its stability and reactivity.

In conclusion, 4-(azetidin-3-yl)-1,2,3-thiadiazole, or CAS No 2229273-0

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